N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide is a chemical compound that features a dimethylamino group attached to a phenethyl moiety, which is further connected to a fluorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide typically involves a multi-step process. One common method starts with the preparation of 4-(dimethylamino)phenethylamine, which is then reacted with 2-fluorobenzenesulfonyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while substitution of the fluorine atom can result in various substituted benzenesulfonamides.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzenesulfonamide moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of dimethylamino and fluorobenzenesulfonamide groups.
4-Dimethylaminopyridine: A related compound with a pyridine ring instead of a phenethyl moiety.
4-Dimethylaminophenol: Contains a phenol group instead of a sulfonamide group.
Uniqueness
N-(4-(dimethylamino)phenethyl)-2-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and fluorobenzenesulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-19(2)14-9-7-13(8-10-14)11-12-18-22(20,21)16-6-4-3-5-15(16)17/h3-10,18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBPLYKNHYSJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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